4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
Description
Properties
IUPAC Name |
4-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-11-10-9(8-4-2-1-3-5-8)6-7-14-12(10)16-15-11/h1-7H,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHKPJCWBZMRSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=NNC(=C23)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377338 | |
| Record name | 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174713-63-4 | |
| Record name | 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 174713-63-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Buchwald–Hartwig Coupling-Based Synthesis
One of the most effective methods involves palladium-catalyzed Buchwald–Hartwig amination reactions to construct the pyrazolo[3,4-b]pyridine core with the desired substituents.
-
- Preparation of an intermediate pyrazolo[3,4-b]pyridine derivative (e.g., intermediate 9).
- Coupling with aryl amines or esters (e.g., ethyl 3-aminobenzoate or ethyl 4-aminobenzoate) under Pd catalysis.
- Subsequent Miyaura borylation and Suzuki coupling to introduce the phenyl group at position 4.
- Deprotection steps using trifluoroacetic acid and sodium hydroxide to yield the free amine at position 3.
- Final condensation with appropriate amines to obtain the target compound.
-
- Pd2(dba)3 or Pd(PPh3)4 as catalysts.
- Ligands such as xantphos or S-Phos.
- Bases like Cs2CO3.
- Solvents: dry DMF or dioxane-water mixtures.
- Temperatures ranging from 80 °C to 120 °C.
- Reaction times: 4 to 24 hours.
| Step | Reagents & Conditions | Yield (%) |
|---|---|---|
| Buchwald–Hartwig coupling | Pd2(dba)3, xantphos, Cs2CO3, DMF, 120 °C, 8 h | 65.9 |
| Miyaura borylation | bis(pinacolato)diboron, Pd(dppf)Cl2, Cs2CO3, dioxane, 100 °C, 4 h | Not specified |
| Suzuki coupling | 2,5-difluorobenzyl bromide, Pd(PPh3)4, Cs2CO3, dioxane:H2O, 80 °C, 4 h | 48.6 |
| Deprotection (TFA) | CF3COOH, 60 °C, 5 h | Not specified |
| Deprotection (NaOH) | NaOH, MeOH:H2O, 60 °C, 4 h | 65.7 |
| Final amination | Appropriate amine, PyBop, DIPEA | Not specified |
One-Pot Solvent-Free Synthesis via Azlactone Intermediates
An alternative, environmentally friendly approach involves a one-pot synthesis starting from 5-aminopyrazoles and azlactones under solvent-free conditions, followed by superbasic medium treatment.
-
- Heating 5-aminopyrazole with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) at 150 °C without solvent to form tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-ones.
- Subsequent elimination of benzamide in a superbasic medium (t-BuOK/DMSO) to yield the aromatic pyrazolo[3,4-b]pyridin-6-one derivatives.
- This method can be adapted to synthesize 4-phenyl derivatives by choosing appropriate azlactones.
-
- Solvent-free conditions reduce environmental impact and cost.
- One-pot procedure simplifies purification and improves overall efficiency.
| Entry | Conditions | Yield of Intermediate (%) | Yield of Final Product (%) |
|---|---|---|---|
| 1 | Heating 5-aminopyrazole + azlactone, 150 °C, solvent-free | 62 | - |
| 2 | Heating intermediate in DMSO + t-BuOK, 150 °C, 1.5 h | - | 81 |
| 3 | One-pot (solvent-free + t-BuOK/DMSO) | - | 73 |
Flash Vacuum Pyrolysis (FVP) of Aminomethylene Meldrum’s Acid Derivatives
A gas-phase synthetic method involves flash vacuum pyrolysis of 1-substituted pyrazolylaminomethylene derivatives of Meldrum’s acid to yield pyrazolo[3,4-b]pyridin-4-ones, which can be further functionalized.
-
- High temperature pyrolysis (500–600 °C) under vacuum.
- High yields (up to 96%) of pyrazolo[3,4-b]pyridin-4-ones.
- Potential for further substitution at the 4-position, including phenyl groups.
-
- Requires specialized equipment for FVP.
- High temperatures may limit functional group tolerance.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Disadvantages | Typical Yield Range |
|---|---|---|---|---|
| Buchwald–Hartwig Coupling | Pd-catalyzed cross-coupling, multi-step | High selectivity, versatile substituents | Requires Pd catalysts, longer reaction times | 50–66% per step |
| One-Pot Solvent-Free Azlactone Method | Heating 5-aminopyrazole + azlactone, superbasic medium | Environmentally friendly, one-pot, good yields | Limited to certain substituents, requires high temp | 62–81% overall |
| Flash Vacuum Pyrolysis | Gas-phase pyrolysis of Meldrum’s acid derivatives | Very high yields, clean reaction | Specialized equipment, high temp | Up to 96% |
Research Findings and Notes
The Buchwald–Hartwig approach is well-documented for synthesizing kinase inhibitor scaffolds with pyrazolo[3,4-b]pyridine cores, allowing for diverse functionalization at the 3- and 4-positions.
The one-pot azlactone method offers a green chemistry alternative, with solvent-free conditions and superbasic elimination steps, suitable for 4-aryl derivatives including 4-phenyl substituents.
Flash vacuum pyrolysis provides a rapid, high-yield route to pyrazolo[3,4-b]pyridin-4-ones, which can be precursors to 4-phenyl derivatives, though it is less commonly used due to equipment demands.
Substitution patterns at position 3 (amine) and 4 (phenyl) are critical for biological activity, and synthetic methods must accommodate these functional groups without degradation.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkylated or N-arylated derivatives.
Scientific Research Applications
4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine involves its interaction with molecular targets such as TRKs. Upon binding to these kinases, the compound inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation and survival. This inhibition can result in the suppression of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolopyridine Core
The biological and physicochemical properties of pyrazolopyridine derivatives are highly influenced by substituents. Key analogs include:
Key Observations :
- Phenyl vs. Methyl Groups : The phenyl group at C4 enhances aromatic stacking interactions in biological targets, contributing to antimalarial activity, while methyl groups (e.g., at N1) improve solubility but reduce potency .
- Electron-Withdrawing Groups: Fluorine at the 4-position of the phenyl ring (as in 5b) increases metabolic stability and potency compared to non-halogenated analogs .
- Bulky Substituents : The cyclopropyl group in BIX01294 introduces steric effects, enabling selective inhibition of histone deacetylases (HDACs) .
Positional Isomerism and Heterocycle Variations
Positional Isomers
- 4-Methyl-2H-pyrazolo[3,4-b]pyridin-3-ylamine : Methyl at C4 instead of phenyl results in reduced planarity, affecting binding to hydrophobic enzyme pockets .
- 6-Methyl-1H-pyrazolo[3,4-b]pyridine : Methyl at C6 shifts electronic density, altering reactivity in nucleophilic substitutions .
Core Heterocycle Modifications
- Pyrazolo[3,4-d]pyrimidine Derivatives: Replacing pyridine with pyrimidine (e.g., 4-amino-1H-pyrazolo[3,4-d]pyrimidine) increases hydrogen-bonding capacity, enhancing kinase inhibition .
- Hybrid Systems: Compounds like 4-(3-phenyl-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine exhibit dual heterocyclic systems, broadening pharmacological profiles .
Biological Activity
4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a bicyclic structure that combines a pyrazole ring with a pyridine ring. The unique substitution at the 4-position with a phenyl group and an amine group at the 3-position enhances its potential as a therapeutic agent.
- Molecular Formula : C₁₂H₁₀N₄
- CAS Number : 174713-63-4
- Melting Point : 262–264 °C
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against human breast cancer cells, demonstrating the ability to inhibit tumor growth without affecting normal cells. The structure-activity relationship (SAR) studies suggest that modifications at the 4-position can enhance its potency against specific cancer types .
Kinase Inhibition
One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of specific kinases. It has been identified as a potential inhibitor of tropomyosin receptor kinases (TRKs), which play crucial roles in cell signaling pathways associated with cancer progression and metastasis. The binding affinity and selectivity for these kinases make it a promising candidate for targeted cancer therapies .
Antiviral and Antibacterial Activities
Emerging studies have also highlighted the antiviral and antibacterial properties of pyrazolo[3,4-b]pyridines, including this compound. These compounds have shown efficacy against various viral strains and bacterial pathogens, suggesting their potential use in treating infectious diseases .
The biological activity of this compound is attributed to its ability to interact with key biomolecules within cells:
- Enzyme Inhibition : It inhibits kinases by binding to their active sites, thereby preventing substrate phosphorylation.
- Modulation of Signaling Pathways : The compound influences signaling pathways related to cell survival and apoptosis.
- Gene Expression Alteration : By modulating transcription factors involved in cell cycle regulation, it can alter gene expression patterns associated with malignancy.
Case Studies
Several studies have documented the effects of this compound on different cancer models:
Q & A
Q. What are the standard synthetic routes for 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine?
The synthesis of pyrazolo-pyridine derivatives typically involves cyclization reactions. For example, similar compounds (e.g., pyrazolo[3,4-d]pyrimidines) are synthesized via coupling reactions between aryl halides and amines under reflux in solvents like acetonitrile or dichloromethane. Key steps include nucleophilic substitution (e.g., reacting a pyrazolo precursor with phenyl halides) and purification via recrystallization from solvents like acetonitrile or acetone . Adapting these methods, researchers might use Suzuki-Miyaura coupling to introduce the phenyl group at the 4-position of the pyrazolo-pyridine core.
Q. Which spectroscopic techniques are critical for structural characterization?
Infrared (IR) spectroscopy identifies functional groups (e.g., NH₂ stretches at ~3300–3500 cm⁻¹). ¹H NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, NH₂ signals at δ 5–6 ppm). High-resolution mass spectrometry (HRMS) validates molecular mass. For ambiguous cases, single-crystal X-ray diffraction resolves 3D conformation, as demonstrated in pyridylpyrazole analogs . NIST databases provide reference spectra for cross-validation .
Q. How can researchers optimize purification for pyrazolo-pyridine derivatives?
Recrystallization is the primary method, using solvents like acetonitrile or acetone to remove unreacted starting materials . Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) may separate isomers or byproducts. Purity is confirmed via HPLC (≥95%) or melting point analysis.
Advanced Research Questions
Q. How can low yields in the cyclization step be addressed?
Low yields may stem from incomplete ring closure or side reactions. Optimizing reaction time (e.g., extending reflux to 12–24 hours) and temperature (80–100°C) can improve cyclization. Microwave-assisted synthesis enhances reaction efficiency by reducing time and energy . Catalysts like Pd(PPh₃)₄ or CuI may facilitate coupling steps in inert atmospheres .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies often arise from impurities or analytical variability. Ensure compound purity via LC-MS and elemental analysis. Replicate assays under standardized conditions (e.g., cell lines, incubation times). Compare substituent effects: For example, fluorinated analogs (e.g., 5-(fluorobenzoylamino) derivatives) exhibit altered bioactivity due to electron-withdrawing effects .
Q. How are computational methods applied to structure-activity relationship (SAR) studies?
Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking identifies binding interactions with targets (e.g., kinases), guided by crystallographic data from analogs like pyridylpyrazoles . QSAR models correlate substituent effects (e.g., phenyl vs. methyl groups) with activity trends .
Q. What experimental designs mitigate challenges in regioselective functionalization?
Regioselectivity in pyrazolo-pyridines is influenced by directing groups. For example, NH₂ at the 3-position directs electrophilic substitution to the 4-phenyl group. Protecting groups (e.g., Boc for amines) prevent unwanted side reactions. Multi-step sequences, such as sequential Suzuki and Buchwald-Hartwig couplings, enable precise functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
